Sepsis Mortality Prediction: 4-cis-Decenoylcarnitine Stratifies 28-Day Non-Survivors vs. Survivors with ~2-Fold Difference, Exceeding Hexanoylcarnitine and Butyroylcarnitine
In a targeted quantitative assay of 378 plasma samples from a community-acquired sepsis cohort, 4-cis-decenoylcarnitine exhibited a 1.96-fold higher mean concentration in day-28 non-survivors (1825±168 mg/dL, n=93) compared to sepsis survivors (932±50 mg/dL, n=235), with non-infected controls at 1200±115 mg/dL (n=54) [1]. By contrast, hexanoylcarnitine showed a 2.03-fold difference (41.2±3.5 vs. 20.3±1.1 mg/dL) and butyroylcarnitine a 2.14-fold difference (68.2±11.7 vs. 31.9±2.3 mg/dL), but the absolute concentration spread of 4-cis-decenoylcarnitine (~893 mg/dL) was substantially larger, providing greater dynamic range for prognostic model weighting [1]. This compound is explicitly claimed in U.S. Patent Application 20150024969 as one of a panel of metabolite markers achieving ~99% accuracy in predicting day-7 sepsis survival when combined with clinical variables [2].
| Evidence Dimension | Plasma concentration difference between sepsis non-survivors and survivors at 28 days |
|---|---|
| Target Compound Data | 4-cis-Decenoylcarnitine: 1825±168 mg/dL (non-survivors, n=93) vs. 932±50 mg/dL (survivors, n=235) |
| Comparator Or Baseline | Hexanoylcarnitine: 41.2±3.5 vs. 20.3±1.1 mg/dL; Butyroylcarnitine: 68.2±11.7 vs. 31.9±2.3 mg/dL; Non-infected controls: 4-cis-decenoylcarnitine 1200±115 mg/dL (n=54) |
| Quantified Difference | 4-cis-Decenoylcarnitine: 1.96-fold increase (non-survivors/survivors), ~893 mg/dL absolute spread. Hexanoylcarnitine: 2.03-fold; Butyroylcarnitine: 2.14-fold |
| Conditions | Targeted quantitative LC-MS/MS assays on 378 human plasma samples; discovery and validation cohorts; 28-day follow-up |
Why This Matters
The large absolute concentration margin provides superior signal-to-noise for prognostic algorithm weighting compared to co-measured short-chain acylcarnitines, making procurement of the authentic standard essential for accurate calibration in sepsis biomarker panels.
- [1] Langley RJ, Tipper JL, Bruse S, et al. Figure 3 – Comparisons of the plasma metabolome in community-acquired sepsis survivors and nonsurvivors. PMC3924586. 4-cis-decenoylcarnitine: non-survivors 1825±168 mg/dL, survivors 932±50 mg/dL, controls 1200±115 mg/dL. View Source
- [2] Langley R, Kingsmore S. Patent Application US 20150024969 A1 – SEPSIS PROGNOSIS BIOMARKERS. Claims 1-4: panel comprising 4-cis-decenoylcarnitine, butyrylcarnitine, hexanoylcarnitine, achieving ~99% predictive accuracy for day-7 sepsis survival. View Source
